

Early-phase clinical trial data for AMG 193

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An In-depth Technical Guide to Early-Phase Clinical Trial Data of AMG 193

This technical guide provides a comprehensive overview of the early-phase clinical trial data for AMG 193, a first-in-class, MTA-cooperative PRMT5 inhibitor. The information is intended for researchers, scientists, and drug development professionals, offering a detailed look into the compound's clinical performance, mechanism of action, and the methodologies employed in its initial human trials.

Introduction to AMG 193

AMG 193 is an investigational, orally bioavailable small molecule that selectively targets protein arginine methyltransferase 5 (PRMT5) in the presence of methylthioadenosine (MTA).[1][2] This MTA-cooperative inhibition mechanism is designed to exploit a synthetic lethal relationship in tumors with homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene. [3][4] MTAP deletions, which occur in approximately 10-15% of all cancers, lead to the accumulation of MTA within cancer cells.[5] AMG 193 preferentially binds to the MTA-PRMT5 complex, leading to potent and selective inhibition of PRMT5 activity in MTAP-deleted cancer cells while sparing normal tissues where MTA levels are low.[1][6] Inhibition of PRMT5, an enzyme crucial for various cellular processes, ultimately results in cell cycle arrest, DNA damage, and apoptosis in tumor cells.[1][7]

Clinical Trial Data

The primary source of early-phase clinical data for AMG 193 is the first-in-human, multicenter, open-label, Phase 1/1b/2 trial (NCT05094336).[5][8] This study was designed to evaluate the



safety, tolerability, pharmacokinetics (PK), pharmacodynamics (PD), and preliminary antitumor activity of AMG 193 monotherapy in patients with advanced MTAP-deleted solid tumors.[8]

Patient Demographics and Baseline Characteristics

The following table summarizes the baseline characteristics of patients enrolled in the dose exploration and expansion cohorts of the NCT05094336 trial.

Characteristic	All Cohorts (n=167)	
Median Age (Range)	62.0 years (28-83)	
Sex (Male)	50.3%	
ECOG Performance Status		
0	Not Reported	
1	62.9%	
Median Prior Lines of Therapy (Range)	2 (1-9)	
Prior Lines of Therapy ≥ 4	24.0%	
Disease Stage (Stage IV)	85.0%	
Tumor Types		
Pancreatic Ductal Adenocarcinoma	28.7%	
Non-Small Cell Lung Cancer (NSCLC)	17.4%	
Biliary Tract Cancer	14.4%	
Gastric/Esophageal Cancer	4.2%	
Glioblastoma	3.0%	
Other Solid Tumors	32.3%	
Data presented at the 2024 ESMO Congress with a data cutoff of May 23, 2024.[5]		

Safety and Tolerability



AMG 193 demonstrated a manageable safety profile. The most common treatment-related adverse events (TRAEs) were primarily gastrointestinal. Notably, there was no clinically significant myelosuppression, a toxicity associated with first-generation, non-selective PRMT5 inhibitors.[3][5]

Adverse Event (Any Grade)	Dose-Expansion Cohort (n=87)	Grade 3 TRAEs
Any TRAE	83.9%	18.4%
Nausea	57.5%	4.6%
Vomiting	34.5%	3.4%
Fatigue	25.3%	1.1%
Data from the dose-expansion phase presented at the 2024 ESMO Congress.[5]		

Dose-limiting toxicities (DLTs) were observed at doses of 240 mg and higher and included nausea, vomiting, fatigue, hypersensitivity reaction, and hypokalemia.[9] The maximum tolerated dose (MTD) was established at 1200 mg once daily (o.d.).[9]

Antitumor Activity

Encouraging preliminary antitumor activity was observed across various MTAP-deleted solid tumors. Responses were noted to occur as early as 8 weeks, with some delayed responses seen at 16 weeks.[5]



Tumor Type	Best Overall Response at Active Doses (n=76)
Confirmed PR	
NSCLC (n=17)	2
Pancreatic (n=23)	2
Biliary Tract (n=19)	2
Esophageal/Gastric (n=6)	1
PR: Partial Response. Data from patients receiving 800 mg daily, 1200 mg daily, and 600 mg twice daily.[5]	

Among efficacy-evaluable patients (n=42) treated at active and tolerable doses (800 mg o.d., 1200 mg o.d., or 600 mg b.i.d.), the objective response rate (ORR) was 21.4% (95% CI 10.3% to 36.8%).[9][10] The median duration of response was 8.3 months (95% CI, 2.7-NE), and the median duration of disease control was 9.2 months (95% CI, 4.9-11.8).[5]

Pharmacodynamics and Biomarkers

Target engagement was confirmed by a reduction in symmetric dimethylarginine (SDMA), a downstream biomarker of PRMT5 activity.[5] Complete inhibition of tumor SDMA was observed at doses of 480 mg and higher.[5] Furthermore, reductions in circulating tumor DNA (ctDNA) correlated with clinical response, with all patients achieving a partial response having a greater than 90% reduction in their ctDNA.[5]

Experimental ProtocolsStudy Design and Objectives

The NCT05094336 trial is a first-in-human, phase 1/1b/2 study with the following primary objectives for the dose exploration phase (Part 1a/b):[8]

- To evaluate the safety and tolerability of AMG 193 monotherapy.
- To determine the MTD and/or recommended phase 2 dose (RP2D).



Secondary objectives included characterizing the pharmacokinetic profile and assessing preliminary antitumor activity based on RECIST v1.1.[9]

Patient Eligibility Criteria

Key inclusion criteria for the study were:[8]

- Age ≥ 18 years.
- Histologically confirmed metastatic or locally advanced solid tumors with homozygous MTAP and/or CDKN2A deletion.
- Measurable disease as per RECIST v1.1.
- Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1.
- · Adequate organ function.

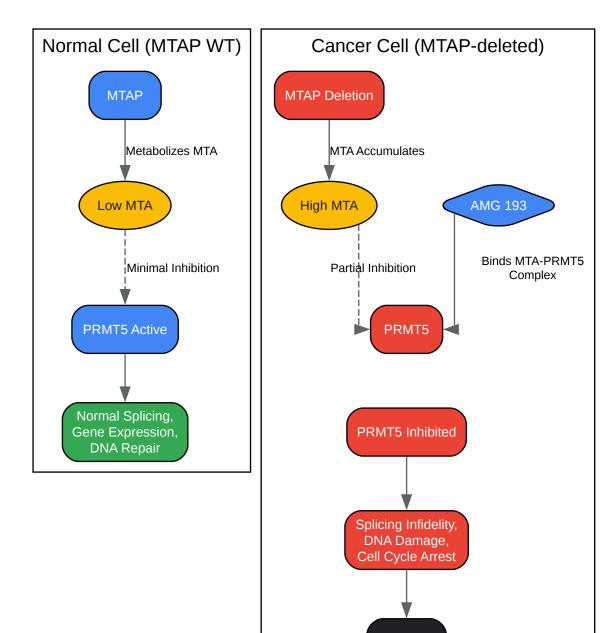
Dosing and Administration

AMG 193 was administered orally in continuous 28-day cycles.[9] The dose exploration phase evaluated doses ranging from 40 mg to 1600 mg once daily, as well as a 600 mg twice-daily regimen.[9]

Signaling Pathways and Experimental Workflows AMG 193 Mechanism of Action

The following diagram illustrates the synthetic lethal mechanism of action of AMG 193 in MTAP-deleted cancer cells.





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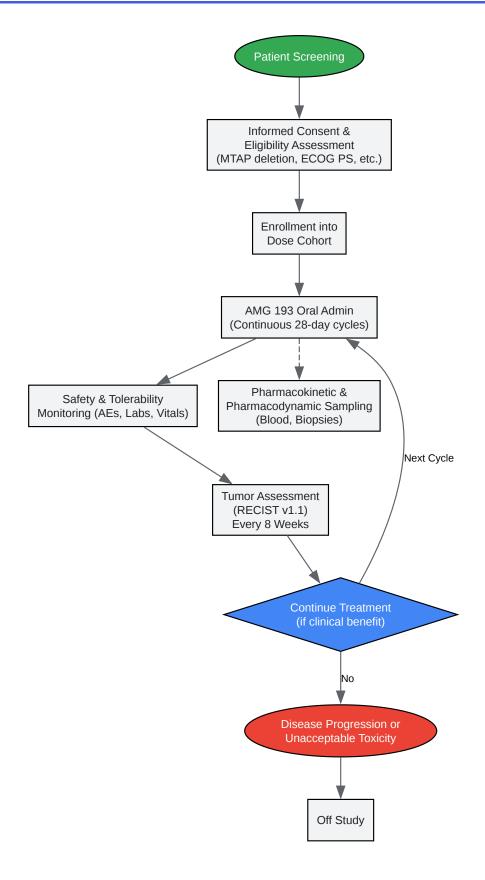
Apoptosis

Caption: Mechanism of MTA-cooperative PRMT5 inhibition by AMG 193.

Clinical Trial Workflow

The diagram below outlines the general workflow for a patient participating in the dose exploration phase of the NCT05094336 trial.





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Caption: Patient workflow in the AMG 193 Phase 1 dose exploration study.



Conclusion

The early-phase clinical data for AMG 193 are promising, demonstrating a manageable safety profile and encouraging antitumor activity in a heavily pre-treated population of patients with diverse MTAP-deleted solid tumors.[5][9] The MTA-cooperative mechanism of action appears to successfully spare patients from the hematologic toxicities seen with less selective PRMT5 inhibitors.[3] Ongoing and future studies will further define the efficacy of AMG 193, both as a monotherapy and in combination with other anticancer agents, for this patient population with a clear unmet medical need.[5]

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